molecular formula C6H9F B14538848 1-Fluoro-1,1'-bi(cyclopropane) CAS No. 61975-76-6

1-Fluoro-1,1'-bi(cyclopropane)

Cat. No.: B14538848
CAS No.: 61975-76-6
M. Wt: 100.13 g/mol
InChI Key: QINXPBNWPQKMRO-UHFFFAOYSA-N
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Description

1-Fluoro-1,1’-bi(cyclopropane) is an organic compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique structural properties, which include significant ring strain due to the three-membered ring structure

Preparation Methods

The synthesis of 1-Fluoro-1,1’-bi(cyclopropane) can be achieved through several methods:

Industrial production methods typically involve the optimization of these synthetic routes to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Fluoro-1,1’-bi(cyclopropane) undergoes several types of chemical reactions:

Common reagents for these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions vary based on the specific reaction conditions but often include a range of fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Fluoro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through the fluorine atom. The high electronegativity of fluorine can influence the charge distribution and electrostatic surface of the compound, leading to specific interactions with enzymes, receptors, or other biological molecules . These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

1-Fluoro-1,1’-bi(cyclopropane) can be compared with other cyclopropane derivatives such as:

The uniqueness of 1-Fluoro-1,1’-bi(cyclopropane) lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other cyclopropane derivatives.

Properties

CAS No.

61975-76-6

Molecular Formula

C6H9F

Molecular Weight

100.13 g/mol

IUPAC Name

1-cyclopropyl-1-fluorocyclopropane

InChI

InChI=1S/C6H9F/c7-6(3-4-6)5-1-2-5/h5H,1-4H2

InChI Key

QINXPBNWPQKMRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)F

Origin of Product

United States

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